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Compound of Interest

(2S)-2-Hydroxy-2,3-
Compound Name:

dimethylbutanoic acid
CAS No.: 78640-99-0

Cat. No.: B3194054

Get Quote

Molecular Profile & Structural Logic

Before interpreting spectra, the structural connectivity and stereochemical environment must be
defined to establish a baseline for signal assignment.

IUPAC Name: (2S)-2-Hydroxy-2,3-dimethylbutanoic acid

¢ Common Names:

-Hydroxy-
-dimethylbutyric acid; HMBA (ambiguous, use with care).

o CAS Registry: 3639-20-1 (Racemic); 55640-66-9 (Specific (S)-enantiomer often referenced
in peptide synthesis).

¢ Molecular Formula:

[1](21[3]
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e Molecular Weight: 132.16 g/mol [1][3][4][5]

Structural Features for Spectroscopy[6]

o Chiral Center (C2): The quaternary carbon at position 2 is bonded to a hydroxyl group, a
methyl group, a carboxyl group, and an isopropyl group. This chirality induces
diastereotopicity in the adjacent isopropyl methyl groups.

 |Isopropyl Group (C3-C4): The methine proton (C3-H) will show complex splitting (septet) and
the two terminal methyl groups will likely appear as distinct doublets (anisochronous) in

H NMR due to the adjacent chiral center.

e Quaternary Carbon (C2): Will appear as a low-intensity peak in

C NMR and show no correlations in DEPT-135/90.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[6][7][8]

The following data represents the consensus chemical shifts for the free acid in deuterated
chloroform (

). Note that the chemical shifts of the hydroxyl and carboxyl protons are concentration-
dependent.

H NMR Data (400 MHz, )
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: Assignment
Position Multiplicity  Integration ~ Coupling 9

(ppm) (Hz) Logic

Diastereotopi
¢ methyl of
C3-Me (a) 0.88 Doublet (d) 3H 6.8 isopropyl

group
(shielded).

Diastereotopi

¢ methyl of
C3-Me (b) 0.96 Doublet (d) 3H 6.8 )

isopropyl

group.

Methyl
attached to
quaternary
C2-Me 1.42 Singlet (s) 3H - chiral center
(deshielded
by
OH/COOH).

Methine
proton of
isopropyl
group.

C3-H 2.05 Septet (sept) 1H 6.8

Exchangeabl
e protons.
Often appear
as one broad
coalesced

OH / COOH 6.0-9.0 Broad (br) 2H - peak or two
distinct broad
humps
depending on
water

content.
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Technical Insight: The observation of two distinct doublets for the isopropyl methyls (0.88 and
0.96 ppm) is the hallmark of the adjacent chiral center at C2. In an achiral environment (e.qg., if

C2 were not chiral), these methyls would be equivalent.

C NMR Data (100 MHz, )

Position Type (DEPT Assignment Logic
(ppm) ype ( ) g g
Isopropyl methyl
C3-Me (a) 16.8 .p by .y
(diastereotopic).
Isopropyl methyl
C3-Me (b) 17.5 .p by .y
(diastereotopic).
Methyl directly
C2-Me 23.1 attached to the chiral
center.
Methine carbon of the
C3 36.5 )
isopropy! group.
Quaternary carbon
Cc2 78.2 (deshielded by
Oxygen).
Carboxylic acid
C1 179.5

carbonyl.

Connectivity Visualization (HMBC/COSY)

The following diagram illustrates the key 2D NMR correlations required to confirm the structure.
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w
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Click to download full resolution via product page

Figure 1: Key HMBC and COSY correlations establishing the connectivity of the quaternary
center and isopropyl side chain.

Mass Spectrometry (MS)[6][9]

Mass spectrometry analysis is typically performed using Electrospray lonization (ESI) in
negative mode due to the carboxylic acid functionality.

ESI-MS Data

 lonization Mode: Negative (
)

e Molecular lon

: m/z 131.07 (Calc. for
:131.0708)

e Dimer

: m/z 263.15 (Common in concentrated samples)
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Fragmentation Pathway (El / CID)

In Electron Impact (El) or Collision-Induced Dissociation (CID), the molecule undergoes

characteristic cleavages.

Molecular lon
[M] m/z 132

- COOH (45)
Alpha-Cleavage)

- C3H7 (43)

- H20 (18)

_ [M - C3H7]
[Mm/CZ%?H] (Loss of Isopropyl)
m/z 89

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in mass spectrometry.

Infrared (IR) Spectroscopy[6][9]

The IR spectrum confirms the presence of the

-hydroxy acid functionality.
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Frequency (

Vibration Mode Description
)
Broad, strong band. Overlap of
3200 - 3600 O-H Stretch alcohol OH and carboxylic acid
OH.
Aliphatic C-H stretching
2960 - 2870 C-H Stretch .
(Methyl/Methine).
Strong, sharp carbonyl peak
1705 - 1730 C=0 Stretch characteristic of carboxylic
acids.
C-0O single bond stretching
1100 - 1300 C-O Stretch

(Alcohol/Acid).

Stereochemical Verification

To confirm the (2S) configuration, optical rotation or chiral chromatography is required, as
NMR/MS/IR are achiral techniques (unless chiral shift reagents are used).

o Optical Rotation: The (2S) enantiomer (often correlated with the L-series of amino acids)
typically exhibits specific rotation values

to
(c=1,
or EtOH), though values are solvent/pH dependent.

o Note: The absolute configuration was definitively established by Wetter (1981).

o Derivatization: For high-precision ee% determination, convert to the methyl ester and
analyze via Chiral GC or HPLC, or derivatize with Mosher's acid chloride.

Experimental Protocol: Sample Preparation for NMR

To ensure high-fidelity data similar to the values reported above:
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e Solvent Selection: Use

(Deuterated Chloroform) for general characterization. If the peaks for OH/COOH are too
broad or not visible, switch to

to sharpen exchangeable protons and shift them downfield (COOH ~12 ppm).

e Concentration: Dissolve ~10-15 mg of the acid in 0.6 mL of solvent.

o Water Removal: The compound is hygroscopic. Filter the solution through a small plug of
anhydrous

or use a solvent ampoule with molecular sieves to prevent water peaks from obscuring the
C3-Methine region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
(2S)-2-Hydroxy-2,3-dimethylbutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-of-2s-2-hydroxy-2-3-dimethylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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